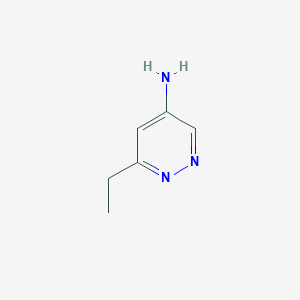

6-Ethylpyridazin-4-amine

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of considerable importance in various fields of chemistry. researchgate.netscholarsresearchlibrary.com These compounds are recognized for their diverse biological activities and are utilized as scaffolds in the development of pharmaceuticals and agrochemicals. scholarsresearchlibrary.comrjptonline.org The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it an attractive component in drug design. nih.gov Pyridazine derivatives have shown a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. rjptonline.orgnih.gov The versatility of the pyridazine nucleus allows for easy functionalization at various positions, making it a valuable building block for creating novel and biologically active molecules. scholarsresearchlibrary.comrjptonline.org

Historical Development and Evolution of Pyridazine Synthesis

The history of pyridazine chemistry dates back to the 19th century. scholarsresearchlibrary.com Emil Fischer was the first to prepare a substituted pyridazine by condensing phenylhydrazine (B124118) with levulinic acid. wikipedia.org The parent pyridazine heterocycle was later synthesized through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route to the parent compound involves the use of maleic hydrazide. wikipedia.org

Over the years, numerous synthetic methods for pyridazine derivatives have been developed. A common approach involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org The inverse electron demand Diels-Alder (iEDDA) reaction has also been employed for the one-step synthesis of certain pyridazine-based compounds. researchgate.net More recent advancements have focused on developing more efficient and environmentally friendly synthetic strategies. researchgate.net These modern approaches are often classified based on the precursor molecules used in the ring-closing step. researchgate.net

Scope and Objectives of Research on 6-Ethylpyridazin-4-amine

The primary objectives of research on this compound are centered on its synthesis, characterization, and the exploration of its chemical reactivity and potential applications. A key goal is to develop efficient and scalable synthetic routes to this specific compound. Once synthesized, detailed characterization using various analytical techniques is essential to confirm its structure and purity.

Furthermore, research aims to investigate the chemical properties of this compound, including its reactivity in various chemical transformations. This exploration can lead to the synthesis of novel derivatives with potentially enhanced biological or material properties. A significant aspect of the research involves evaluating the compound for its potential as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical or agrochemical applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 1892697-71-0 | fluorochem.co.uk |

| Molecular Formula | C6H9N3 | fluorochem.co.uk |

| InChI | InChI=1S/C6H9N3/c1-2-6-3-5(7)4-8-9-6/h3-4H,2H2,1H3,(H2,7,9) | fluorochem.co.uk |

| InChI Key | YFUKXHZMEFXZQD-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | CCc1cc(N)cnn1 | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

6-ethylpyridazin-4-amine |

InChI |

InChI=1S/C6H9N3/c1-2-6-3-5(7)4-8-9-6/h3-4H,2H2,1H3,(H2,7,9) |

InChI Key |

YFUKXHZMEFXZQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=CC(=C1)N |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 6 Ethylpyridazin 4 Amine and Its Key Intermediates

Retrosynthetic Analysis and Precursor Design for 6-Ethylpyridazin-4-amine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. scribd.comsolubilityofthings.comnumberanalytics.com For this compound, a primary disconnection can be made at the C-N bond of the amine group, suggesting a nucleophilic aromatic substitution or a related amination reaction on a suitable pyridazine (B1198779) precursor. This leads to the key intermediate, a 4-halo or other activated 6-ethylpyridazine.

Another key disconnection involves the C-C bond between the ethyl group and the pyridazine ring. This points towards the introduction of the ethyl group via cross-coupling reactions or by starting with a precursor already containing the ethyl functionality.

Based on this analysis, the following general retrosynthetic pathway can be proposed:

Scheme 1: General Retrosynthetic Approach for this compound

The design of precursors is crucial for a successful synthesis. For the pyridazine ring formation, a 1,4-dicarbonyl compound bearing an ethyl group or a group that can be converted to an ethyl group would be a logical choice. Alternatively, a pre-formed pyridazine ring can be functionalized. The choice of precursors will largely depend on the chosen synthetic strategy for ring formation and functionalization.

Classical and Modern Approaches to Pyridazine Ring Formation Relevant to this compound

The construction of the pyridazine core is a fundamental step in the synthesis of this compound. Various classical and modern methods are available for this purpose.

Cyclocondensation Reactions

The most traditional and widely used method for synthesizing pyridazines is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. mdpi.comresearchgate.net This approach is versatile and can be adapted to introduce various substituents onto the pyridazine ring. For the synthesis of a 6-ethylpyridazine precursor, a 1,4-dicarbonyl compound with an ethyl group at the appropriate position would be required. The reaction between β-enaminodiketones and amidines has also been reported for the synthesis of substituted pyrimidones, which can be further elaborated to pyridazine systems. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyridazine Synthesis

| 1,4-Dicarbonyl Precursor Type | Reactant | Product | Reference(s) |

| 1,4-Diketones | Hydrazine | Pyridazine | researchgate.net |

| γ-Keto acids | Hydrazine | Pyridazinone | researchgate.net |

| β-Enaminodiketones | Amidines | Pyrimidone (intermediate) | beilstein-journals.org |

Aza-Diels-Alder Reactions in Pyridazine Synthesis

The aza-Diels-Alder reaction, particularly the inverse electron-demand variant, has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org This reaction involves the [4+2] cycloaddition of an electron-deficient diene (e.g., 1,2,4,5-tetrazines or 1,2,3-triazines) with an electron-rich dienophile. organic-chemistry.orgorganic-chemistry.orgacs.org This methodology offers high regioselectivity and functional group tolerance, making it an attractive modern approach for constructing substituted pyridazine rings. organic-chemistry.orgacs.orgacs.org For instance, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to produce 6-aryl-pyridazin-3-amines in high yields. organic-chemistry.orgacs.org While not directly yielding this compound, this strategy highlights the potential for creating highly functionalized pyridazines that could be further modified.

Multi-Component Reactions for Pyridazine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. beilstein-journals.orgacs.orgnih.govpreprints.orgfrontiersin.org Several MCRs have been developed for the synthesis of pyridazine and other heterocyclic scaffolds. acs.orgacs.org For example, a one-pot, three-component reaction involving hydrazine, a 1,1-bis(methylthio)-2-nitroethylene (B140038) derivative, and a 1,2-dicarbonyl compound can lead to highly substituted pyridazines. acs.org The versatility of MCRs allows for the rapid generation of diverse libraries of compounds, which could be adapted for the synthesis of this compound precursors. nih.gov

Functionalization Strategies for the Pyridazine Core

Once the pyridazine ring is formed, the introduction of the amino group at the 4-position is the next critical step.

Nucleophilic Amination and Substitution Pathways

The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C3, C4, C5, and C6). uoanbar.edu.iqyoutube.com This reactivity is enhanced in the presence of a leaving group, such as a halogen, on the ring. wur.nl

Nucleophilic aromatic substitution (SNAr) is a common method for introducing an amino group onto a pyridazine ring. wur.nl This typically involves reacting a halopyridazine with an amine source. For the synthesis of this compound, a 4-chloro-6-ethylpyridazine or 4-bromo-6-ethylpyridazine would be a suitable precursor. The reaction with ammonia (B1221849) or a protected amine would then yield the desired product. The reactivity of halopyridazines can be influenced by the nature of the halogen and the reaction conditions.

Direct C-H amination of pyridazines is a more modern and atom-economical approach. nih.gov Recent studies have shown that C4-selective amination of pyridines can be achieved through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, followed by reaction with aqueous ammonia. nih.gov This strategy could potentially be adapted for the synthesis of this compound, avoiding the need for a pre-installed leaving group.

Table 2: Comparison of Amination Strategies

| Method | Precursor | Reagent | Key Features | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridazine | Ammonia or Amine | Well-established, requires a leaving group | wur.nl |

| Direct C-H Amination | Pyridazine | Aminating agent | Atom-economical, avoids pre-functionalization | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their ability to form C-C and C-N bonds, which are fundamental transformations in the construction of complex molecules such as this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium.

The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. nih.gov This method is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents. rsc.org

In the context of pyridazine synthesis, the Suzuki-Miyaura reaction is a powerful tool for introducing carbon-based substituents onto the pyridazine ring. For the synthesis of a precursor to this compound, a key step could involve the coupling of a suitable halopyridazine with an ethylboronic acid derivative. For instance, a 6-chloro- or 6-bromopyridazin-4-amine (B1379399) could be coupled with ethylboronic acid.

Research has demonstrated the successful synthesis of various π-conjugated pyridazine derivatives using this method. nih.govresearchgate.net In these studies, halopyridazines are effectively coupled with different (hetero)aryl boronic acids in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate. nih.govresearchgate.net The choice of halide on the pyridazine ring can influence reactivity and selectivity, a critical consideration in molecules with multiple potential reaction sites. rsc.org For example, in dihalopyridazines, the reaction can often be controlled to occur at a single, more reactive site. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyridazine Scaffolds

| Halopyridazine Substrate | Boronic Acid | Catalyst | Base | Solvent System | Reference |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | rsc.org |

| 3-Bromo-6-thienylpyridazine | (Hetero)arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | researchgate.net |

This table illustrates common components used in Suzuki-Miyaura reactions for functionalizing pyridazine and related nitrogen heterocycles. The specific conditions would require optimization for the synthesis of this compound.

The formation of the C4-amine bond in this compound is strategically achieved using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orgnumberanalytics.com It has become a dominant method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 4-halo-6-ethylpyridazine) to form a Pd(II) complex. numberanalytics.comjk-sci.com

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex. jk-sci.com

Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst for the next cycle. numberanalytics.comjk-sci.com

The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand complexed to the palladium catalyst. Early systems used ligands like triphenylphosphine, while subsequent "generations" of catalysts have employed more sophisticated, sterically hindered phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP, DPEphos), which significantly improve reaction rates, yields, and substrate scope. jk-sci.com The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also critical. jk-sci.com

Table 2: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst | nih.govjk-sci.com |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium catalyst and facilitates the catalytic cycle | jk-sci.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes amine deprotonation to form the active nucleophile | jk-sci.com |

| Aryl Halide/Triflate | 4-Bromo-6-ethylpyridazine (Hypothetical) | Electrophilic coupling partner | wikipedia.org |

| Amine Source | Ammonia, Primary/Secondary Amine | Nucleophilic coupling partner | wikipedia.orgorganic-chemistry.org |

This table summarizes the essential components for performing a Buchwald-Hartwig amination, which would be applied to introduce the amino group in the synthesis of this compound.

Besides the Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods are valuable for functionalizing pyridazines.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. orgsyn.orgorgsyn.org It is known for its high reactivity and functional group tolerance. orgsyn.org Specific to pyridazines, zincated pyridazin-3(2H)-ones have been used in Negishi reactions to synthesize C4-arylated products, demonstrating a viable strategy for C-C bond formation on the pyridazine core. acs.org This method could theoretically be adapted to introduce an ethyl group by using an ethylzinc (B8376479) reagent.

Sonogashira Coupling: This reaction creates C-C bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. scirp.org It is the most common method for synthesizing alkynyl-substituted heterocycles. scirp.org While not directly forming an ethyl group, a Sonogashira coupling could install an ethynyl (B1212043) group onto the pyridazine ring, which could then be hydrogenated in a subsequent step to yield the desired ethyl substituent. The reaction has been successfully applied to various nitrogen-containing heterocycles, including pyridines and imidazo[1,2-b]pyridazines. scirp.orgresearchgate.netacs.org

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings like benzene. However, its application to electron-deficient heterocycles like pyridazine is severely limited. The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which deactivates the ring towards attack by electrophiles. wikipedia.orggcwgandhinagar.comuoanbar.edu.iq

The reactivity of pyridazine towards electrophiles is often compared to that of nitrobenzene. wikipedia.org Furthermore, under the acidic conditions typically required for electrophilic substitution (e.g., nitration or Friedel-Crafts reactions), the nitrogen atoms are readily protonated. This creates a pyridazinium cation, which is even more deactivated towards electrophilic attack. uoanbar.edu.iq Consequently, reactions like Friedel-Crafts alkylation or acylation generally fail on pyridazine. wikipedia.orguoanbar.edu.iq When substitution does occur, it requires very harsh conditions and typically proceeds with low yield. uoanbar.edu.iq Due to this inherent low reactivity, electrophilic substitution is not considered a strategically viable or efficient method for the synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Achieving a high yield of a target molecule like this compound requires careful optimization of the synthetic steps, particularly the key cross-coupling reactions. Optimization is a systematic process aimed at identifying the ideal conditions that maximize product formation while minimizing side reactions and impurities. organic-chemistry.orgresearchgate.net

The key parameters that are typically screened and optimized in a cross-coupling reaction include:

Catalyst System: The choice of palladium source and, more importantly, the phosphine ligand can have a profound impact on reaction efficiency. Screening a library of ligands is a common strategy to find one that provides the best balance of reactivity and stability for a specific substrate combination.

Base: The nature and strength of the base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) can influence the rate of key steps in the catalytic cycle and must be matched to the substrates and solvent.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF) affect the solubility of reactants and the stability of catalytic intermediates.

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction proceeds to completion without causing decomposition of the reactants, catalyst, or product.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and their interactions. For instance, in the synthesis of a related 4-aminopiperidine (B84694) scaffold, a broad exploration of different functional groups and linkers was undertaken to establish structure-activity relationships, a core principle of optimization. nih.gov The goal is to develop a robust and reproducible procedure that provides the desired product in high yield and purity, which is crucial for both laboratory-scale synthesis and potential scale-up. researchgate.net

Table 3: Illustrative Parameters for Optimization of a Generic Cross-Coupling Reaction

| Parameter | Variables to Screen | Potential Impact on Yield |

|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos, P(tBu)₃, BINAP | Drastically affects reaction rate and applicability to challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Influences rate-limiting steps; must be strong enough but not cause side reactions. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile | Affects solubility, catalyst stability, and reaction temperature. |

| Temperature | Room Temperature to >100 °C | Controls reaction rate versus thermal decomposition. |

| Concentration | 0.01 M to 1.0 M | Can influence reaction kinetics and the relative rates of inter- vs. intramolecular reactions. |

This table outlines the key variables that would be systematically adjusted to maximize the yield in the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry places increasing emphasis on the development of sustainable processes that are environmentally benign. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ijcrcps.com

For the synthesis of pyridazine derivatives, several green strategies have been reported:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Greener alternatives include water, ethanol, or ionic liquids. ijcrcps.comsioc-journal.cn For example, multicomponent reactions to form pyridazines have been successfully carried out in water. growingscience.comgrowingscience.com An ethanol-water mixture has also been used as a green solvent system for the synthesis of related nitrogen heterocycles, achieving high yields at room temperature. ijcrcps.com

Alternative Energy Sources: Ultrasound irradiation and microwave heating can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. growingscience.comgrowingscience.com Ultrasound-assisted synthesis of pyridazine derivatives has been shown to reduce reaction times from days to hours or even minutes. growingscience.comresearchgate.net

Atom Economy and Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical as they incorporate most or all of the atoms from the starting materials into the final structure. bohrium.com The development of MCRs for pyridazine synthesis represents a highly efficient and sustainable approach. growingscience.comgrowingscience.com

Use of Reusable Catalysts: Employing catalysts that can be easily recovered and reused, such as those immobilized on a solid support or used in biphasic systems like ionic liquids, enhances the sustainability of the process. sioc-journal.cn Studies have shown that ionic liquids used in pyridazine synthesis can be recycled multiple times without significant loss of efficiency. sioc-journal.cn

By integrating these principles, more sustainable synthetic routes to this compound can be designed, reducing the environmental footprint of its production. mdpi.comnih.gov

Table 4: Comparison of Conventional vs. Green Synthetic Approaches for Pyridazines

| Parameter | Conventional Method | Green Alternative | Advantage of Green Method | Reference |

|---|---|---|---|---|

| Solvent | Toluene, DMF, Dioxane | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact; easier disposal. | ijcrcps.comsioc-journal.cngrowingscience.com |

| Energy Input | Conventional reflux (hours/days) | Ultrasound or Microwave (minutes/hours) | Reduced energy consumption and reaction time. | growingscience.comgrowingscience.comresearchgate.net |

| Catalyst | Homogeneous, single-use | Recyclable (e.g., in ionic liquid) | Lower cost, reduced metal waste. | sioc-journal.cn |

| Strategy | Multi-step synthesis | One-pot, multi-component reaction | Higher atom economy, less waste, fewer purification steps. | growingscience.combohrium.com |

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 6 Ethylpyridazin 4 Amine

Reactivity Profiles of the Pyridazine (B1198779) Core in 6-Ethylpyridazin-4-amine

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms, which lowers the electron density of the ring carbons and makes them susceptible to nucleophilic attack. vulcanchem.com The reactivity of the pyridazine core in this compound is significantly influenced by the electronic effects of its substituents. The 4-amino group is an electron-donating group, which can increase the electron density of the ring and modulate its reactivity towards electrophiles and nucleophiles. Conversely, the 6-ethyl group has a modest electron-donating effect.

The pyridazine nucleus generally undergoes nucleophilic substitution reactions. vulcanchem.com In the case of 4-aminopyridazine (B156604), the amino group can be displaced by other nucleophiles under certain conditions. The basicity of 4-aminopyridazine is notably lower than that of 4-aminopyridine, an effect attributed to the electron-withdrawing nature of the second nitrogen atom in the pyridazine ring. This reduced basicity influences the protonation state of the molecule and its reactivity in acid-catalyzed reactions.

Studies on related alkyl-substituted pyridazines have shown that the alkyl group can direct the regioselectivity of certain reactions. For instance, in polar chlorination reactions of alkyl-substituted pyridazines, chlorination can occur at the carbon atom adjacent to a ring nitrogen. nih.gov This suggests that the pyridazine core of this compound could potentially undergo similar transformations.

Transformations Involving the Exocyclic Amine Moiety

The exocyclic amine group at the 4-position of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and reactions with carbonyl compounds. These reactions are characteristic of primary amines and are crucial for the derivatization and functionalization of the molecule.

The primary amino group of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This type of reaction is common for aminopyridazines and is a fundamental transformation in organic synthesis. vulcanchem.com

Alkylation of the exocyclic amine can also be anticipated. Primary amines are known to react with alkyl halides to form secondary and tertiary amines. However, these reactions can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. openstax.org The methylation of 4-aminopyridazine with methyl iodide has been shown to produce both 1- and 2-methyl derivatives on the pyridazine ring, with no ammonio-compounds detected, indicating that alkylation may preferentially occur on the ring nitrogens depending on the reaction conditions. rsc.org

The amino group of aminopyridazines can be susceptible to oxidation. For instance, 4-aminopyridazine can be oxidized to form 4-nitropyridazine. This suggests that this compound could potentially undergo similar oxidation under appropriate conditions.

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. google.com This reaction is typically reversible and acid-catalyzed. It is expected that this compound would react with various carbonyl compounds to yield the corresponding N-substituted imines. This reaction is a common strategy for the synthesis of more complex molecules. libretexts.org

Ethyl Group Reactivity and Functional Group Interconversions

The ethyl group at the 6-position of the pyridazine ring offers another site for chemical modification. While specific studies on the reactivity of the ethyl group in this compound are not available, general principles of C-H activation and functionalization of alkyl-substituted heterocycles can be applied.

Research on other alkyl-substituted heteroarenes has demonstrated that heterobenzylic C-H bonds can undergo chlorination. nih.gov For example, 3-alkylpyridazine derivatives have been shown to undergo chlorination at the position adjacent to a nitrogen atom. nih.gov This suggests that the ethyl group in this compound could potentially be functionalized through similar pathways, allowing for the introduction of other chemical moieties.

Ring-Opening and Rearrangement Processes

Information on ring-opening and rearrangement reactions specifically for this compound is not readily found in the literature. However, pyridazine and other heterocyclic systems can undergo ring-opening under certain conditions, often mediated by strong nucleophiles or bases. For instance, some halogenated pyrimidines and pyrazines undergo substitution reactions that involve an open-chain intermediate. While halogenopyridines are generally more inclined to substitution without ring opening, the specific substitution pattern and reaction conditions can influence the reaction pathway.

Data Tables

Table 1: Representative Reactions of the Pyridazine Core and Exocyclic Amine This table is generated based on the reactivity of analogous compounds due to limited direct data on this compound.

| Reaction Type | Reactant(s) | Product Type | Conditions | Reference(s) |

| Nucleophilic Substitution | 4-Chloropyridazine, Ammonia (B1221849) | 4-Aminopyridazine | 120-150°C, 3-5 atm, with or without catalyst (e.g., CuI) | |

| Oxidation of Amine | 4-Aminopyridazine | 4-Nitropyridazine | Oxidizing agent | |

| Ring Alkylation | 4-Aminopyridazine, Methyl Iodide | 1- and 2-Methyl-4-aminopyridazinium iodide | Methanol | rsc.org |

| Reaction with Aldehyde | 4-Aminopyridine, Aldehyde | Imine (Schiff Base) | Solvent, optional catalyst | google.com |

| Heterobenzylic Chlorination | 3-Alkylpyridazine, TCCA | 3-(Chloroalkyl)pyridazine | TfCl (catalyst) | nih.gov |

Detailed Mechanistic Elucidation of Key Reactions of this compound

Spectroscopic Monitoring of Reaction Intermediates

No published studies were found that report the use of spectroscopic methods (e.g., NMR, IR, UV-Vis) to monitor and characterize reaction intermediates formed during chemical transformations of this compound.

Kinetic Studies and Reaction Rate Analysis

There is no available kinetic data, such as reaction rate constants or detailed rate analyses, for reactions involving this compound.

Isotopic Labeling Investigations

No research has been found describing the use of isotopic labeling to investigate the reaction mechanisms of this compound.

Advanced Spectroscopic and Crystallographic Methodologies for Molecular Architecture and Electronic Structure Elucidation of 6 Ethylpyridazin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of 6-Ethylpyridazin-4-amine in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed map of atomic connectivity and spatial relationships can be constructed. For this compound, ¹H and ¹³C NMR are fundamental, with predicted chemical shifts influenced by the electron-withdrawing nature of the pyridazine (B1198779) ring and the electron-donating effects of the amine and ethyl groups. nih.govrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table outlines the predicted chemical shifts (in ppm) for the hydrogen and carbon atoms in this compound, based on data from analogous pyridazine and aminopyridine structures.

| Atom Name | Atom Type | Predicted Chemical Shift (ppm) | Rationale |

| H3 | Aromatic CH | ~8.8 - 9.2 | Downfield due to adjacent ring nitrogen. |

| H5 | Aromatic CH | ~6.8 - 7.2 | Upfield due to the influence of the adjacent amine group. |

| NH₂ | Amine NH | ~5.0 - 6.0 | Broad signal, chemical shift is solvent and concentration dependent. |

| Ethyl-CH₂ | Aliphatic CH₂ | ~2.7 - 3.0 | deshielded by the pyridazine ring. |

| Ethyl-CH₃ | Aliphatic CH₃ | ~1.2 - 1.5 | Typical aliphatic region. |

| C3 | Aromatic C | ~150 - 155 | deshielded by adjacent nitrogen. |

| C4 | Aromatic C | ~158 - 162 | deshielded by attached amine group. |

| C5 | Aromatic C | ~110 - 115 | Shielded by the amine group. |

| C6 | Aromatic C | ~160 - 165 | deshielded by nitrogen and substituted with an ethyl group. |

| Ethyl-CH₂ | Aliphatic C | ~25 - 30 | Standard aliphatic chemical shift. |

| Ethyl-CH₃ | Aliphatic C | ~12 - 15 | Standard aliphatic chemical shift. |

To unambiguously assign these resonances and elucidate the full structure, a suite of two-dimensional (2D) NMR experiments is employed. science.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, a key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. Cross-peaks between the aromatic protons (H3 and H5) could also be observed, depending on the coupling constant. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond correlation). This technique would definitively link each proton signal (e.g., H3, H5, Ethyl-CH₂, Ethyl-CH₃) to its corresponding carbon signal (C3, C5, Ethyl-CH₂, Ethyl-CH₃), simplifying the assignment of the carbon spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). ipb.pt For this compound, HMBC is vital for placing the substituents on the pyridazine ring. Expected correlations include:

From the ethyl methylene protons to C6 and C5 of the pyridazine ring.

From the H5 proton to C3, C4, and C6.

From the amine protons to C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. NOESY is critical for conformational analysis. For instance, spatial proximity between the ethyl group protons and the H5 proton would be observable, providing insights into the preferred orientation of the ethyl group relative to the ring. researchgate.net

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid forms. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can detect subtle differences in the local electronic environment of carbon and nitrogen atoms, providing a distinct spectral fingerprint for each polymorph. Furthermore, it can be used to study intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotope Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through the analysis of fragmentation patterns.

Tandem mass spectrometry (MS/MS) is essential for detailed structural analysis. In an MS/MS experiment, the molecular ion (M+) of this compound is first isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov Analyzing these fragments helps to piece together the molecular structure. nih.gov For this compound (molecular weight ≈ 123.16 g/mol ), the primary fragmentation pathways are predicted to involve the ethyl and amine substituents, as these are common cleavage points in aliphatic amines and substituted pyridazines. miamioh.edulibretexts.org

Predicted MS/MS Fragmentation for this compound The following table details the likely fragmentation pathways and the resulting mass-to-charge ratios (m/z) for the primary fragments.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 123 | 108 | 15 (•CH₃) | α-cleavage (benzylic-type cleavage) with loss of a methyl radical from the ethyl group. This is a highly favorable pathway. libretexts.org |

| 123 | 95 | 28 (C₂H₄) | McLafferty-type rearrangement with loss of ethene. |

| 123 | 94 | 29 (•C₂H₅) | Loss of the entire ethyl radical. |

| 95 | 68 | 27 (HCN) | Fission of the pyridazine ring with the loss of hydrogen cyanide, a common pathway for nitrogen heterocycles. nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound, HRMS would confirm the elemental composition as C₆H₉N₃ by measuring its exact mass. This capability is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). Furthermore, applying HRMS to the fragment ions generated in MS/MS experiments allows for the determination of their elemental compositions, providing strong evidence to confirm the proposed fragmentation pathways. nih.gov

Vibrational Spectroscopy for Bonding Analysis and Molecular Dynamics (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and functional groups within this compound.

IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in bond polarizability. nih.govresearchgate.net These techniques are often complementary.

For this compound, key vibrational modes would include:

N-H Vibrations: The amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. liberty.edu An N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the pyridazine ring will appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹. liberty.edu

Ring Vibrations: The pyridazine ring will have several characteristic stretching and deformation modes between 1400 cm⁻¹ and 1600 cm⁻¹, which are sensitive to the substitution pattern.

C-N Vibrations: The stretching of the C-N bonds (both the amine-ring and within the ring) will produce bands in the 1200-1350 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound This table summarizes the expected key vibrational bands and their assignments.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Technique |

| ~3450 | Asymmetric Stretch | N-H | IR, Raman |

| ~3350 | Symmetric Stretch | N-H | IR, Raman |

| ~3050 | Stretch | Aromatic C-H | IR, Raman |

| ~2970, ~2880 | Asymmetric/Symmetric Stretch | Aliphatic C-H | IR, Raman |

| ~1640 | Scissoring (Bend) | N-H | IR |

| ~1595, ~1570 | Ring Stretch | C=C, C=N | IR, Raman |

| ~1450 | Bending | Aliphatic C-H | IR |

| ~1340 | Stretch | Aromatic C-N | IR |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to its primary amine, pyridazine ring, and ethyl substituent.

The primary amine group (–NH₂) is a key feature. It typically displays two distinct bands for N–H stretching vibrations in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretch. libretexts.orgspectroscopyonline.com An N–H scissoring (bending) vibration is characteristically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com A broad band resulting from N–H wagging may also appear between 910-665 cm⁻¹. orgchemboulder.com

Vibrations associated with the pyridazine ring and the ethyl group also produce distinct signals. The aromatic C–H stretching vibrations of the pyridazine ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring typically appear in the 1600-1400 cm⁻¹ region. The C–N stretching of the aromatic amine is generally strong and found between 1335-1250 cm⁻¹. orgchemboulder.com The aliphatic C–H stretching modes of the ethyl group (–CH₂CH₃) are anticipated in the 2960-2850 cm⁻¹ range.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N–H Stretch | Primary Amine (–NH₂) | 3400–3300 |

| Symmetric N–H Stretch | Primary Amine (–NH₂) | 3330–3250 |

| Aromatic C–H Stretch | Pyridazine Ring | >3000 |

| Aliphatic C–H Stretch | Ethyl Group (–CH₂CH₃) | 2960–2850 |

| N–H Scissoring (Bend) | Primary Amine (–NH₂) | 1650–1580 |

| C=C and C=N Stretch | Pyridazine Ring | 1600–1400 |

| C–N Stretch | Aromatic Amine | 1335–1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations based on changes in polarizability. The Raman spectrum of this compound would be particularly useful for identifying vibrations of the heterocyclic ring. The symmetric ring breathing modes of pyridazine and other pyridine-like rings often produce strong and sharp bands in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net

Like FTIR, Raman spectroscopy can detect the N–H stretching modes of the primary amine, as well as the C–H stretching vibrations of both the aromatic ring and the ethyl group. researchgate.net The C=C and C=N ring stretching vibrations also give rise to Raman signals in the 1600-1400 cm⁻¹ region. researchgate.net Due to the technique's sensitivity to non-polar bonds, the C-C stretching of the ethyl group would also be readily observable.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N–H Stretch | Primary Amine (–NH₂) | 3500–3300 |

| Aromatic C–H Stretch | Pyridazine Ring | >3000 |

| Aliphatic C–H Stretch | Ethyl Group (–CH₂CH₃) | 2960–2850 |

| C=C and C=N Stretch | Pyridazine Ring | 1600–1400 |

Vibrational Analysis with Theoretical Correlations

A complete vibrational analysis is achieved by correlating the experimental FTIR and Raman data with theoretical calculations, often using Density Functional Theory (DFT). researchgate.netnih.gov Computational methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), can predict the vibrational frequencies and intensities of the molecule's normal modes. nih.gov

This combined approach allows for a definitive assignment of each observed band to a specific atomic motion (stretching, bending, wagging, twisting). nih.gov Theoretical calculations can also help resolve ambiguities in spectral regions where multiple vibrational modes overlap. By comparing the calculated frequencies with the experimental data, a scaling factor is often applied to improve the accuracy of the theoretical model. Furthermore, the analysis of the Total Energy Distribution (TED) provides a quantitative measure of how much each type of internal coordinate contributes to a particular vibrational mode. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

For this compound, a crystallographic analysis would reveal the planarity of the pyridazine ring and the precise geometry of the ethyl and amine substituents relative to the ring. The resulting structural data is fundamental for understanding the intermolecular forces that govern the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of this compound is dictated by a network of non-covalent intermolecular interactions. The primary amine group is a potent hydrogen bond donor (N–H), while the nitrogen atoms of the pyridazine ring are hydrogen bond acceptors. This facilitates the formation of strong N–H···N hydrogen bonds, which are a dominant force in the crystal packing of many nitrogen-containing heterocyclic compounds. nih.govnih.gov These interactions can link molecules into extended chains, sheets, or more complex three-dimensional networks. nih.govnih.gov

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the molecule's conformation as it exists in the crystal lattice. For this compound, the key conformational feature is the orientation of the ethyl group relative to the plane of the pyridazine ring. The torsion angle defined by the C-C bond of the ethyl group and the C-C bond connecting it to the ring would be precisely determined. The observed conformation is the one that minimizes steric hindrance while optimizing intermolecular interactions within the crystal. Theoretical calculations can explore the potential energy surface related to the rotation of the ethyl group, but the crystallographic data reveals the specific conformation adopted in the solid state.

Electronic Spectroscopy for Understanding Electronic Transitions and Optical Properties (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insight into the electronic structure and optical properties of a molecule by probing the transitions between electronic energy levels. horiba.com

The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorptions characteristic of an aromatic amine. The pyridazine ring itself undergoes π→π* transitions, which are typically intense, and n→π* transitions, which are generally weaker. The presence of the electron-donating amino group (–NH₂) causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridazine. libretexts.org This is due to the interaction of the nitrogen lone pair with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Fluorescence is the emission of light from a molecule after it has been excited to a higher electronic state. horiba.com Many aromatic amines are fluorescent. Upon excitation, this compound may exhibit fluorescence, with the emission spectrum typically appearing at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the polarity of the solvent, which can indicate changes in the charge distribution of the molecule upon excitation. beilstein-journals.org The study of these properties is crucial for applications in materials science and as fluorescent probes. beilstein-journals.org

Table 3: Predicted Electronic Spectroscopy Properties for this compound

| Property | Transition Type | Expected Wavelength Region | Notes |

|---|---|---|---|

| UV-Vis Absorption | π→π* | 250–350 nm | Intense absorption, shifted to longer wavelengths by the amino group. |

| UV-Vis Absorption | n→π* | >300 nm | Weaker absorption, may be masked by the more intense π→π* band. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridazine |

Absorption and Emission Spectra

The electronic absorption and emission spectra of a molecule offer a direct window into its electronic transitions. For this compound, while specific experimental data is not extensively documented in publicly available literature, the spectroscopic behavior can be inferred from the well-established properties of the pyridazine ring system and the influence of its substituents.

The pyridazine ring is an electron-deficient system, a characteristic that significantly influences its electronic properties. nih.govnih.gov The absorption spectrum is expected to be characterized by π → π* and n → π* transitions. The ethyl group at the 6-position, being an electron-donating group, and the amine group at the 4-position, a strong electron-donating and hydrogen-bonding group, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridazine. This shift is due to the destabilization of the highest occupied molecular orbital (HOMO) and potential stabilization of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

The emission properties, specifically fluorescence, of this compound would be contingent on its quantum yield. Many simple pyridazine derivatives are known to be weakly emissive or non-emissive due to efficient intersystem crossing to the triplet state. However, the presence of the amino group could potentially enhance fluorescence by increasing the rigidity of the structure and raising the energy of the n → π* state. The solvent environment is also expected to play a crucial role, with polar solvents potentially leading to solvatochromic shifts in both absorption and emission spectra.

Table 1: Representative Spectroscopic Data for a Substituted Pyridazine Derivative

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 323 nm | Ethanol |

| Molar Absorptivity (ε) | 26,086 M-1cm-1 | Ethanol |

| Emission Maximum (λem) | Not Reported | - |

Investigation of Chromophoric Properties

The chromophoric properties of this compound are intrinsically linked to its molecular structure. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible region of the electromagnetic spectrum. The pyridazine ring itself acts as a fundamental chromophore.

The combination of the electron-donating ethyl and amino groups with the electron-deficient pyridazine ring creates a "push-pull" system. This intramolecular charge transfer (ICT) character is a key determinant of the chromophoric properties. Upon excitation with light, an electron is promoted from a molecular orbital that is largely localized on the electron-donating substituents (the "push" component) to an orbital that is primarily associated with the electron-withdrawing pyridazine ring (the "pull" component). The efficiency of this ICT process dictates the intensity and wavelength of the maximum absorption.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the spectroscopic properties of molecules like this compound. nih.gov Such calculations can provide insights into the molecular orbital energy levels (HOMO and LUMO), the nature of the electronic transitions, and the theoretical absorption spectra, which can then be correlated with experimental findings.

The investigation of chromophoric properties also extends to understanding how environmental factors, such as solvent polarity and pH, affect the electronic structure. For instance, in acidic conditions, the protonation of the nitrogen atoms in the pyridazine ring or the exocyclic amine group would significantly alter the electronic distribution and, consequently, the absorption and emission characteristics.

Lack of Publicly Available Research Hinders Theoretical and Computational Analysis of this compound

A comprehensive review of publicly accessible scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structure and properties, dedicated studies applying quantum chemical methods to this specific molecule appear to be unavailable. Consequently, a detailed analysis based on the requested methodologies cannot be constructed at this time.

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and predicting the behavior of molecules. Methodologies such as Density Functional Theory (DFT), Ab Initio methods, and Semi-Empirical methods provide varying levels of accuracy and computational cost, offering deep insights into molecular geometry, stability, and reactivity. However, searches for peer-reviewed articles or database entries detailing such calculations for this compound have not yielded any specific results.

Similarly, the prediction of spectroscopic parameters through computational means is a powerful technique for interpreting experimental data and confirming molecular structures. The application of computational methods to predict NMR chemical shifts and to calculate vibrational frequencies is standard practice in modern chemical research. The absence of published studies on this compound means that no computationally derived spectroscopic data can be presented or analyzed.

While the principles of these computational methods are well-established, their application to a specific compound requires a dedicated research effort. Without such studies, any discussion on the electronic structure, optimized geometry, or predicted spectra of this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Further research is necessary to generate the data required for a thorough theoretical and computational characterization of this compound.

Theoretical and Computational Investigations of 6 Ethylpyridazin 4 Amine

Prediction of Spectroscopic Parameters

UV-Vis Absorption and Emission Predictions

The electronic absorption and emission properties of a molecule like 6-ethylpyridazin-4-amine can be effectively predicted using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light, and the subsequent relaxation from an excited state back to the ground state, which can result in fluorescence emission.

The calculations would typically predict the maximum absorption wavelength (λmax), which is influenced by π→π* and n→π* electronic transitions within the pyridazine (B1198779) ring system. The presence of the amino (-NH₂) and ethyl (-CH₂CH₃) groups as substituents on the pyridazine core is expected to modulate these transitions. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted pyridazine ring. The gas phase UV absorption spectra of the parent pyridazine molecule show a broad continuum with low-intensity absorption bands between 200 and 380 nm. researchgate.net Computational studies on similar heterocyclic compounds have demonstrated good agreement between TD-DFT predictions and experimental spectra. scirp.org

For this compound, TD-DFT calculations would identify the specific orbitals involved in the lowest energy electronic transitions. The emission spectrum, corresponding to the transition from the lowest singlet excited state (S₁) back to the ground state (S₀), could also be predicted, providing insight into the molecule's potential fluorescence properties.

Table 1: Illustrative Predicted UV-Vis Absorption Data for this compound and Related Compounds.

Note: The data for this compound is hypothetical and serves as an example of what computational predictions would yield. The values for related compounds are based on existing studies.

| Compound | Predicted λmax (nm) | Transition Type | Oscillator Strength (f) |

| Pyridazine | ~250-340 | n→π, π→π | Low to Moderate |

| 4-Aminopyridine | ~250 | π→π | High |

| This compound | ~260-280 | π→π | High |

| This compound | ~320-350 | n→π* | Low |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide critical insights into its conformational flexibility and the effects of solvent interactions. tandfonline.comrsc.org

Conformational Flexibility: The primary source of conformational flexibility in this compound is the rotation around the C-C single bond of the ethyl group. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This analysis helps to understand the molecule's preferred shape in different environments.

Solvation Effects: The interaction of a molecule with its surrounding solvent can significantly influence its structure and properties. ugr.es MD simulations explicitly model the solvent molecules (e.g., water, ethanol) around the solute, this compound. This allows for the detailed study of solvation shells and the formation of hydrogen bonds between the solvent and the solute's nitrogen atoms (in the ring and the amine group). nih.gov Studies on similar amine compounds show that methylation can affect solvation free energies, and MD simulations can elucidate these complex interactions. The simulations can quantify how the solvent stabilizes the molecule and affects its conformational preferences, providing a more realistic picture of its behavior in solution compared to gas-phase calculations. nih.gov

Electronic Properties Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. fiveable.menih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the π-system of the pyridazine ring and the lone pair of the amino group. The LUMO is anticipated to be distributed over the π-antibonding system of the pyridazine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Computational studies on pyridazine derivatives have used DFT to calculate these parameters to predict molecular reactivity. researchgate.netmdpi.comresearchgate.net The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule. materialsciencejournal.org

Table 2: Illustrative FMO Data from DFT Calculations for Pyridazine Derivatives.

Note: This table presents example data from computational studies on related molecules to illustrate the typical range of values.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-phenyl-6-ethylpridazine-3-one | -6.50 | -1.48 | 5.02 |

| 5-phenyl-6-ethyl-pyridazine-3-thione | -5.53 | -1.78 | 3.75 |

| This compound (Hypothetical) | -5.8 to -6.2 | -1.0 to -1.5 | 4.3 to 5.2 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP analysis is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netrsc.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, would be concentrated around the two nitrogen atoms of the pyridazine ring and the nitrogen atom of the amine group due to their lone pairs of electrons. These sites are susceptible to electrophilic attack and are the primary hydrogen bond acceptor sites. cornell.edu

Positive Potential (Blue): These electron-deficient regions would be located around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms of the ethyl group and the ring. The amine hydrogens are potential hydrogen bond donor sites.

Neutral Potential (Green): The ethyl group's carbon chain and the carbon atoms of the ring would likely show a more neutral potential.

Analysis of MEP maps for substituted pyridines has been used to predict susceptibility to N-oxidation and biological activity. cornell.edu The MEP surface provides a clear and intuitive picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions. pnas.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. cam.ac.uk This delocalization, known as hyperconjugation, stabilizes the molecule. The stabilization energy associated with these donor-acceptor interactions, E(2), can be quantified. mdpi.com

In this compound, key hyperconjugative interactions and intramolecular charge transfer (ICT) events identified by NBO analysis would likely include:

n → π interactions:* Delocalization of the lone pair (n) from the amino nitrogen atom into the antibonding π* orbitals of the pyridazine ring. This is a significant stabilizing interaction that confirms the electron-donating nature of the amino group.

π → π interactions:* Electron delocalization within the conjugated π-system of the pyridazine ring itself.

σ → σ interactions:* Hyperconjugation involving the C-H and C-C sigma bonds of the ethyl group interacting with adjacent antibonding sigma orbitals.

NBO analysis also provides "natural charges" on each atom, offering a more chemically intuitive picture of charge distribution than other methods. researchgate.net This analysis helps to quantify the extent of electron transfer from the substituent groups to the heterocyclic ring, providing a deeper understanding of the molecule's electronic structure. researchgate.netosti.gov

Table 3: Illustrative NBO Analysis Data (Stabilization Energy E(2)) for Potential Interactions in this compound.

Note: This table is a hypothetical representation of the expected output from an NBO calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(amine) | π(N1=C6) | High | Intramolecular Charge Transfer |

| LP(1) N(amine) | π(C4=C5) | Moderate | Intramolecular Charge Transfer |

| π(C4=C5) | π(N1=C6) | Moderate | π-conjugation |

| σ(C-H)(ethyl) | σ(C-C)(ethyl/ring) | Low | Hyperconjugation |

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extensive π-systems, like this compound, are generally more polarizable. Polarizability is a key factor in determining a molecule's response to light and its involvement in non-covalent dispersion interactions. Computational chemistry provides reliable methods for calculating molecular polarizability. nih.gov

Table 4: Illustrative Calculated Dipole Moments for Pyridazine and Related Molecules.

Note: Data is sourced from computational studies on analogous compounds to provide context.

| Compound | Calculated Dipole Moment (μ) (Debye) |

| Pyridazine | ~4.22 |

| Cinnoline | ~4.57 |

| Phthalazine | ~4.87 |

| This compound (Hypothetical) | ~4.5 - 5.5 |

Theoretical Studies of Reaction Pathways and Energy Barriers

Theoretical studies focused specifically on the reaction pathways and energy barriers of this compound have not been extensively reported in publicly available scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model its reactivity. Such studies would theoretically map out the potential energy surface for various reactions, identifying transition states and calculating the activation energies. This would provide valuable insights into the kinetics and mechanisms of its potential transformations, such as electrophilic or nucleophilic substitutions on the pyridazine ring. However, without specific published research, any discussion remains speculative.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics

Similarly, a dedicated Quantitative Structure-Property Relationship (QSPR) or chemoinformatics analysis for this compound is not presently available. A QSPR study would involve the calculation of various molecular descriptors for this compound and correlating them with its physicochemical properties through mathematical models. nih.gov Chemoinformatics tools could further be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential biological activities based on its structural similarity to other known compounds. researchgate.net

Table of Predicted Physicochemical Properties (Illustrative)

| Property | Predicted Value | Method |

| Molecular Weight | 137.17 g/mol | --- |

| LogP | 1.25 | --- |

| Topological Polar Surface Area | 54.8 Ų | --- |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

Note: The values in the table above are illustrative predictions and are not derived from specific published QSPR studies on this compound.

Rational Design and Synthesis of Novel Derivatives and Analogs of 6 Ethylpyridazin 4 Amine

Design Principles for Structural Modification of the Pyridazine (B1198779) Core

The pyridazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking interactions. nih.gov Key design principles for modifying the pyridazine core of 6-Ethylpyridazin-4-amine include:

Isosteric and Bioisosteric Replacement: This strategy involves substituting atoms or groups within the pyridazine ring with other atoms or groups that have similar electronic and steric properties. The goal is to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, without drastically altering its interaction with the biological target. nih.gov

Scaffold Hopping: This approach entails replacing the pyridazine core with a different heterocyclic system while maintaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved intellectual property positions and potentially better pharmacological profiles.

Conformational Constraint: Introducing conformational rigidity into the molecule by creating fused ring systems can lock the molecule into a bioactive conformation. This can enhance binding affinity and selectivity for the target protein.

Strategies for Substituent Variation at the Ethyl and Amino Positions

Systematic variation of the substituents at the ethyl and amino positions of this compound is a critical step in optimizing its biological activity.

Ethyl Group Modification: The ethyl group at the 6-position can be varied in length, branching, or by introducing functional groups. For example, replacing the ethyl group with other alkyl chains or introducing cyclic moieties can probe the steric and hydrophobic requirements of the binding pocket.

Amino Group Derivatization: The amino group at the 4-position is a key handle for derivatization. Common strategies include:

Acylation and Sulfonylation: Introducing various acyl and sulfonyl groups can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

Alkylation and Arylation: The introduction of different alkyl and aryl substituents can explore new binding interactions with the target.

Incorporation into Heterocycles: The amino group can be used as a point of annulation to construct fused heterocyclic systems, leading to novel molecular architectures.

Synthesis of Condensed Pyridazine Systems Incorporating the this compound Motif

The synthesis of condensed pyridazine systems, where another ring is fused to the this compound core, is a powerful strategy for creating novel and conformationally constrained analogs. mdpi.com These fused systems often exhibit distinct biological activities compared to their monocyclic counterparts. scirp.org

Several synthetic routes have been developed to access these condensed systems. nih.gov For instance, intramolecular cyclization reactions of appropriately functionalized this compound derivatives can lead to the formation of bicyclic and tricyclic structures. researchgate.netresearchgate.net Another approach involves the use of multicomponent reactions, which allow for the rapid assembly of complex molecular scaffolds in a single step. nih.govliberty.edu

| Fused Ring System | Synthetic Precursor | Key Reaction Type |

| Pyrazolo[3,4-d]pyridazine | Substituted pyrazole | Cyclocondensation |

| Triazolo[4,3-b]pyridazine | Hydrazinopyridazine | Cyclization |

| Imidazo[4,5-d]pyridazine | Diaminopyridazine | Condensation |

Library Synthesis and High-Throughput Approaches to Analog Discovery

To efficiently explore the structure-activity relationships (SAR) of this compound, combinatorial chemistry and high-throughput screening (HTS) are often employed. nih.gov

Library Synthesis: Parallel synthesis techniques are utilized to generate large libraries of analogs by systematically varying the substituents at multiple positions of the pyridazine core. This allows for a rapid and comprehensive exploration of the chemical space around the lead compound. chemrxiv.org

High-Throughput Screening (HTS): The synthesized libraries are then screened against a panel of biological targets using automated HTS assays. This enables the rapid identification of "hit" compounds with desired biological activity, which can then be selected for further optimization.

Exploration of Chemical Space Through Derivatization

A thorough exploration of the chemical space surrounding this compound is essential for identifying analogs with improved properties. blumberginstitute.orgrsc.org This involves the synthesis of a diverse range of derivatives with variations in:

Size and Shape: Introducing bulky or linear substituents to probe the steric limits of the binding pocket.

Electronic Properties: Incorporating electron-donating or electron-withdrawing groups to modulate the electronic nature of the pyridazine ring.

Lipophilicity: Varying the lipophilicity of the substituents to optimize the compound's pharmacokinetic properties.

Modern synthetic methodologies, such as microwave-assisted synthesis, have significantly accelerated the process of derivatization, allowing for the rapid generation of a wide array of analogs for biological evaluation.

Applications and Emerging Potentials of 6 Ethylpyridazin 4 Amine in Non Biological Domains

Applications in Materials Science

The unique electronic characteristics of the pyridazine (B1198779) ring, combined with the electron-donating nature of the amino group, make 6-Ethylpyridazin-4-amine a promising candidate for the development of advanced materials.

Pyridazines, as a class of organic heterocyclic aromatic compounds, are recognized for their semiconducting properties. liberty.eduliberty.edu The planar structure and the presence of nitrogen atoms within the aromatic ring influence their electronic behavior, making them suitable for applications in the electronics industry. liberty.edu The field of semiconductive organic chemistry is continually expanding, with ongoing research into the synthesis and characterization of novel pyridazine derivatives to build a library of compounds for potential use in electronic and industrial applications. liberty.eduliberty.edu

Recent research has focused on donor-acceptor (D-A) molecules incorporating a pyridazine core as the electron-accepting unit. nih.govfrontiersin.org Pyridazine is considered more electron-accepting and more polar than pyridine, which is advantageous in the design of D-A type materials. nih.gov When combined with suitable electron-donating moieties, these pyridazine-based compounds can exhibit thermally activated delayed fluorescence (TADF), a critical mechanism for the development of highly efficient organic light-emitting diodes (OLEDs). nih.govfrontiersin.org The electronic and photovoltaic properties of pyridazine derivatives have also been investigated for their potential use as donor-π-acceptor dyes in dye-sensitized solar cells (DSSCs). researchgate.net Theoretical studies have shown that the HOMO and LUMO energy levels of such dyes can facilitate efficient electron injection and dye regeneration, which are key processes in the functioning of solar cells. researchgate.net

The electronic properties of pyridazine-based materials are summarized in the table below:

| Application Area | Key Properties of Pyridazine Derivatives | Potential Role of this compound |

| Organic Semiconductors | Planar, aromatic, heterocyclic structure with semiconducting nature. liberty.eduliberty.edu | The core pyridazine structure provides the semiconducting framework. |

| Organic Light-Emitting Diodes (OLEDs) | Can act as an electron-acceptor core in D-A molecules exhibiting TADF. nih.govfrontiersin.org | The electron-rich amino group can enhance donor properties, potentially leading to efficient TADF emitters. |

| Dye-Sensitized Solar Cells (DSSCs) | Suitable HOMO/LUMO energy levels for electron injection and regeneration. researchgate.net | The ethyl and amino groups can be used to tune the electronic levels for optimal performance as a sensitizer (B1316253) dye. |

The same electronic features that make pyridazine derivatives interesting for organic electronics also underpin their potential in optical materials. The intramolecular charge transfer (ICT) from a donor to an acceptor group within a molecule is a key principle for creating materials with nonlinear optical (NLO) properties. The electronic absorption spectra of pyridazine derivatives often display an ICT band, indicating π-electron delocalization across the conjugated system, which is dependent on the nature of the donor and acceptor moieties. researchgate.net

Donor-acceptor compounds based on a pyridazine acceptor have been shown to exhibit positive solvatochromism, where the emission wavelength shifts with the polarity of the solvent, a characteristic feature of ICT states. nih.gov This charge transfer character is fundamental to second-order NLO activity. While direct studies on the NLO properties of this compound are not yet prevalent, its inherent donor (amine)-acceptor (pyridazine) structure suggests it could be a promising candidate for an NLOphore. The ethyl group can further enhance solubility and processability, which are important for the fabrication of optical devices.

Pyridazine derivatives have been identified as valuable ligands in supramolecular chemistry and for the formation of metallic complexes. researchgate.net The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that can coordinate to metal ions, forming stable complexes. The presence of the additional amino group in this compound provides a second potential coordination site, allowing it to act as a bidentate ligand, which can lead to the formation of chelate rings and highly stable metal complexes. The ethyl group can provide steric influence that may affect the geometry and stability of the resulting complexes. The ability of pyridazine-based ligands to form complexes with a variety of metals opens up possibilities for creating new materials with tailored magnetic, electronic, or catalytic properties.

Catalytic Applications (e.g., Organocatalysis)

While organocatalysis, which uses small organic molecules as catalysts, is a distinct field, the primary catalytic potential of this compound currently appears to be in the context of metal-complex catalysis. As mentioned, pyridazine derivatives can form metallic complexes, and these complexes have been shown to exhibit catalytic properties. researchgate.net By carefully selecting the metal center and the ligand, it is possible to design catalysts for a wide range of organic transformations. The this compound ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment. This can affect the catalyst's reactivity, selectivity, and stability. For example, related aminopyridine-based metal complexes have been explored for their catalytic activity.

Agrochemical Applications (e.g., Herbicides, Plant Growth Regulators)